molecular formula C17H14N6O2S2 B2987562 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide CAS No. 1219912-56-7

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide

货号 B2987562
CAS 编号: 1219912-56-7
分子量: 398.46
InChI 键: DBZGRYLYWAYDLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential as anticancer agents . They are known to inhibit cyclin-dependent kinase 2 (CDK2), which is a target for developing new cancer treatments .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods . For instance, the phenylsulfonamide moiety of a lead compound was replaced with pyrazole derivatives to afford a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .

实验室实验的优点和局限性

The advantages of using N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide in lab experiments include its potency, selectivity, and specificity for BTK. This compound has been extensively characterized in preclinical models and has shown promising activity in B-cell malignancies. The limitations of using this compound in lab experiments include its potential off-target effects and the need for careful dosing and scheduling to avoid toxicity.

未来方向

1. Combination therapy: N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide has shown promising activity in combination with other anti-cancer agents, such as rituximab and venetoclax. Future studies should explore the optimal dosing and scheduling of these combinations in clinical trials.
2. Resistance mechanisms: Resistance to BTK inhibitors, including this compound, can develop in patients with B-cell malignancies. Future studies should explore the mechanisms of resistance and develop strategies to overcome it.
3. Biomarker development: Biomarkers that predict response to BTK inhibitors, including this compound, are needed to identify patients who are most likely to benefit from these therapies.
4. Safety and tolerability: Long-term safety and tolerability of this compound in patients with B-cell malignancies need to be evaluated in clinical trials.
5. Other indications: BTK inhibitors, including this compound, have shown activity in other autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Future studies should explore the potential of this compound in these indications.

合成方法

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide has been described in several patents and publications. In general, the synthesis involves the coupling of a thiophene-2-sulfonamide derivative with a pyrimidine-4-amine derivative via an amide bond, followed by the coupling of a pyrazole-1-amine derivative with the resulting product via another amide bond. The final product is then purified by column chromatography and characterized by spectroscopic methods.

科学研究应用

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lines and primary CLL cells. In vivo studies have shown that this compound inhibits tumor growth in xenograft models of CLL, MCL, and DLBCL. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

属性

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c24-27(25,17-3-1-10-26-17)22-14-6-4-13(5-7-14)21-15-11-16(19-12-18-15)23-9-2-8-20-23/h1-12,22H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZGRYLYWAYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。